molecular formula C11H8ClN5O B12588942 6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-48-8

6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12588942
CAS No.: 596825-48-8
M. Wt: 261.67 g/mol
InChI Key: KDYDVZHXSYDVHQ-UHFFFAOYSA-N
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Description

6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both triazole and pyridazine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine with 6-methoxypyridine-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted triazolopyridazines, oxidized or reduced derivatives, and complex heterocyclic compounds with potential biological activity .

Scientific Research Applications

6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the methoxypyridinyl group, which enhances its binding affinity and specificity for certain biological targets. This structural feature also contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

596825-48-8

Molecular Formula

C11H8ClN5O

Molecular Weight

261.67 g/mol

IUPAC Name

6-chloro-3-(6-methoxypyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H8ClN5O/c1-18-10-4-2-3-7(13-10)11-15-14-9-6-5-8(12)16-17(9)11/h2-6H,1H3

InChI Key

KDYDVZHXSYDVHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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